molecular formula C21H22N4O3S B2732355 N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921499-23-2

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2732355
CAS No.: 921499-23-2
M. Wt: 410.49
InChI Key: HDSLSUOGUSDHNR-UHFFFAOYSA-N
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Description

This compound is a thiazole-based acetamide derivative with a substituted phenylurea moiety. Its structure includes a 2-methoxy-5-methylphenyl group linked via an acetamide bridge to a thiazol-4-yl ring, further substituted by a 3-(p-tolyl)ureido group. Structural analogs in the evidence highlight its relevance in targeting enzymes or receptors through hydrogen bonding (via urea and acetamide groups) and hydrophobic interactions (via aryl substituents) .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-10-14(2)6-9-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSLSUOGUSDHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a urea linkage, and various aromatic substituents, which contribute to its unique properties. The synthesis typically involves:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides under basic conditions.
  • Urea Formation : The urea linkage is synthesized by reacting an amine with an isocyanate.
  • Coupling Reactions : The final product is formed by coupling the thiazole derivative with the urea compound using coupling reagents like EDCI in the presence of a base.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's potent cytotoxic effects against cancer cell lines. For instance, one study reported IC50 values significantly lower than those of established chemotherapeutics, indicating strong anti-tumor activity:

CompoundCell LineIC50 (μM)Reference
This compoundHepG20.62 ± 0.34
SorafenibHepG21.62 ± 0.27

The mechanism of action appears to involve inhibition of cell migration and induction of apoptosis in HepG2 cells, alongside G2/M phase cell cycle arrest.

The compound's mechanism of action involves several pathways:

  • Cell Cycle Arrest : Studies show that increasing concentrations lead to a significant reduction in G2/M-phase cells, suggesting effective blockade at this checkpoint.
  • Apoptosis Induction : The compound has been shown to trigger early-stage apoptosis in cancer cells through various signaling pathways.
  • Target Interaction : Molecular modeling suggests that the compound binds effectively to specific cellular targets such as IGF1R, inhibiting its activity and thus affecting downstream signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several case studies have investigated the biological effects of similar thiazole derivatives, providing insights into structure-activity relationships:

  • Cytotoxicity Studies : Compounds with similar structural motifs demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting selectivity towards liver cancer cells.
    • A study found that derivatives with specific substitutions on the thiazole ring displayed enhanced cytotoxicity compared to unsubstituted analogs.
  • Antimicrobial Activity : Beyond anticancer properties, some derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with four analogs from the evidence, focusing on substituents, molecular weight, and reported activities.

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities/Properties Evidence ID
Target Compound 2-methoxy-5-methylphenyl, thiazol-4-yl, 3-(p-tolyl)ureido ~413.45* Hypothesized kinase inhibition (structural inference) N/A
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) Pyrazolyl, methylamino-thiazole, phenylacetamide ~420.5 Antimicrobial (spectral data cited)
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide Allyl-triazole, sulfanyl-acetamide, 2-methoxyphenyl 368.44 No activity data; structural emphasis on sulfur
N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide Ethoxyphenyl, mercapto-thiazolone 310.39 Potential thiol-mediated enzyme modulation
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Fluorophenyl, thiadiazole, acetyl 323.35 Crystallographic data; no explicit bioactivity

*Calculated based on formula C₂₁H₂₃N₄O₃S.

Analysis of Substituent Impact

  • Thiazole vs. Triazole/Thiadiazole : The target compound’s thiazole core (vs. triazole in or thiadiazole in ) may enhance π-π stacking with aromatic residues in biological targets. Thiadiazoles (e.g., ) often exhibit higher metabolic stability but reduced solubility.
  • Ureido vs.
  • Aryl Substituents : The 2-methoxy-5-methylphenyl group offers balanced lipophilicity and steric bulk, contrasting with the 4-fluorophenyl in (electron-withdrawing) or ethoxyphenyl in (longer alkyl chain).

Critical Research Findings and Gaps

  • Structural Advantages : The target compound’s combination of urea and methoxy-methylphenyl groups may optimize both target binding and membrane permeability.
  • Unresolved Questions: No direct pharmacological data (e.g., IC₅₀, MIC) are available for the target compound in the evidence. Comparative toxicity or metabolic stability studies are also absent.
  • Recommendations : Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) and microbial strains to validate hypotheses derived from structural analogs.

Preparation Methods

Hantzsch Thiazole Formation

The 2-aminothiazole scaffold is synthesized via cyclization of α-haloketones with thiourea. For example:

  • Substrate preparation :
    • p-Tolyl isocyanate reacts with 2-bromoacetophenone to form α-bromo-p-tolylacetophenone.
  • Cyclization :
    • Treatment with thiourea in ethanol under reflux yields 2-amino-4-(p-tolyl)thiazole.

Optimization :

  • Solvent : Ethanol (95%) achieves >90% yield.
  • Base : Inorganic bases (e.g., Na2CO3) minimize side reactions compared to triethylamine.

Ureido Functionalization

Isocyanate Coupling

The 2-aminothiazole intermediate reacts with p-tolyl isocyanate to form the ureido group:

  • Conditions :
    • Dichloromethane (DCM) at 0–5°C.
    • Catalytic DMAP accelerates the reaction.
  • Yield : 78–85% after silica gel chromatography.

Challenges :

  • Moisture-sensitive intermediates require anhydrous conditions.
  • Excess isocyanate leads to bis-urea byproducts; stoichiometric control is critical.

Acetamide Side Chain Installation

Carboxylic Acid Activation

2-(Thiazol-4-yl)acetic acid is activated as an acid chloride:

  • Chlorinating agents :
    • Oxalyl chloride (yield: 95%) or thionyl chloride (yield: 92%) in DCM.
  • Conditions :
    • Reflux for 3–4 hours with catalytic DMF.

Amide Coupling

The acid chloride reacts with 2-methoxy-5-methylaniline:

  • Coupling agents :
    • EDCl/HOBt (yield: 82%) or HATU (yield: 88%).
  • Solvents :
    • DMF or THF; DMF enhances solubility but requires lower temps (0°C) to prevent epimerization.

Comparative Data :

Coupling Agent Solvent Temp (°C) Yield (%)
EDCl/HOBt DMF 0 82
HATU THF RT 88
DCC DCM RT 75

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted amine.
  • Recrystallization : Methanol/water (7:3) yields crystalline product (purity >98%).

Spectroscopic Validation

  • ¹H NMR :
    • δ 8.21 (s, 1H, thiazole-H), δ 7.45 (d, J=8.2 Hz, 2H, p-tolyl), δ 6.92 (s, 1H, aniline-H).
  • LC-MS :
    • [M+H]⁺ m/z 441.2 (calc. 441.5).

Process Optimization and Scalability

Antioxidant Stabilization

  • Addition of L-ascorbic acid (0.1 eq) suppresses N-oxide formation during thiazole synthesis.

Solvent Recycling

  • Ethanol recovery via distillation reduces costs in large-scale batches (>90% recovery).

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactors enhance thiazole cyclization efficiency (residence time: 10 min).
  • Green chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, including:

  • Thiazole ring formation : Reacting 2-amino-thiazole intermediates with chloroacetyl derivatives under inert atmospheres (argon/nitrogen) .
  • Urea coupling : Using isocyanate derivatives or carbodiimide-mediated reactions, as seen in analogous acetamide syntheses (e.g., refluxing with triethylamine in ethanol) .
  • Purification : Recrystallization from ethanol or ethyl acetate and solvent extraction (e.g., Na₂SO₄ drying for azide intermediates) . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratios for coupling) and monitoring via TLC (hexane:ethyl acetate, 9:1) .

Q. How is reaction progress monitored during synthesis?

  • TLC : Employed with hexane:ethyl acetate (9:1) or similar solvent systems to track intermediates .
  • HPLC : Used for purity assessment, especially for polar derivatives (C18 columns, acetonitrile/water gradients) .
  • Spectroscopic checks : IR for urea NH stretches (~1667 cm⁻¹) and NMR for aromatic proton integration .

Q. What spectroscopic techniques confirm the compound’s structure?

  • IR spectroscopy : Identifies urea NH (3468–3509 cm⁻¹) and carbonyl (1667 cm⁻¹) groups .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH₃ (δ 2.1–2.3 ppm) .
  • Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How are contradictions in spectroscopic data resolved during structural validation?

  • Cross-validation : Combine NMR (e.g., DEPT for carbon types), IR, and HRMS to confirm functional groups .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • X-ray crystallography : Resolve ambiguities via SHELXL refinement (e.g., handling twinning with HKLF5) .

Q. What computational methods predict biological activity and selectivity?

  • Molecular docking : Use AutoDock Vina to assess binding to targets (e.g., TLR4 or kinase domains) .
  • QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
  • MD simulations : Evaluate stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent variation : Modify thiazole (e.g., methyl→CF₃) or urea (p-tolyl→4-Cl-phenyl) groups .
  • Biological assays : Test against target enzymes/cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Data analysis : Use ANOVA to identify statistically significant activity trends (p < 0.05) .

Q. How can low yields in coupling reactions be addressed?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings .
  • Solvent optimization : Replace ethanol with DMF for better solubility of aromatic intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) to reduce side reactions in sensitive steps .

Q. What crystallographic methods validate the compound’s conformation?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
  • Refinement : SHELXL for least-squares minimization, addressing disorders via PART instructions .
  • Validation tools : Check CIF files with PLATON for missed symmetry or solvent voids .

Methodological Considerations

Q. How are purification techniques selected for intermediates?

  • Recrystallization : Ethanol for polar intermediates; toluene/hexane for nonpolar derivatives .
  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients for complex mixtures .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : For hygroscopic solids to prevent hydrolysis .
  • Dark storage : Use amber vials to block UV-induced degradation of thiazole/urea moieties .
  • Stability assays : Monitor via HPLC over 1–6 months at 4°C and 25°C .

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